Titanium, methyltris(2-propanolato)-, (T-4)-
Description
IUPAC Nomenclature and Common Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyltris(propan-2-olate-κO)titanium(IV) , reflecting its tetrahedral coordination geometry and ligand arrangement. The term "κO" denotes the oxygen atoms of the isopropoxide ligands coordinating to the titanium center.
Common synonyms include:
These synonyms emphasize the methyl and isopropoxide ligands bound to the titanium core. The "(T-4)" designation in the name specifies the tetrahedral geometry of the complex.
Molecular Formula and Weight Analysis
The molecular formula of titanium, methyltris(2-propanolato)-, (T-4)- is C₁₀H₂₄O₃Ti , derived from one methyl group (CH₃), three isopropoxide ligands (C₃H₇O), and a titanium atom. The molecular weight is 240.18 g/mol , calculated as follows:
| Component | Contribution to Molecular Weight |
|---|---|
| 10 C | 12.01 × 10 = 120.10 g/mol |
| 24 H | 1.01 × 24 = 24.24 g/mol |
| 3 O | 16.00 × 3 = 48.00 g/mol |
| 1 Ti | 47.87 g/mol |
| Total | 240.21 g/mol |
Minor discrepancies in reported molecular weights (e.g., 243.19 g/mol in some sources) arise from isotopic variations or measurement techniques.
Coordination Geometry and Oxidation State Clarification
The titanium center in this compound exhibits a tetrahedral (T-4) geometry , coordinated by three isopropoxide ligands and one methyl group. Each isopropoxide ligand binds via its oxygen atom, forming a Ti–O bond, while the methyl group binds directly to titanium through a Ti–C bond.
The oxidation state of titanium is +4 , determined by the charge balance:
- Each isopropoxide ligand (OCH(CH₃)₂⁻) contributes a -1 charge.
- The methyl group (CH₃⁻) contributes a -1 charge.
- Total ligand charge = (-1 × 3) + (-1) = -4.
- Titanium’s oxidation state = +4 to neutralize the ligand charges.
This aligns with titanium’s common +4 oxidation state in organometallic complexes, though debates about oxidation states in titanium oxides persist in broader literature.
Table 1: Key Structural and Chemical Properties
Properties
IUPAC Name |
carbanide;propan-2-ol;titanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H8O.CH3.Ti/c3*1-3(2)4;;/h3*3-4H,1-2H3;1H3;/q;;;-1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLPAZNBFFURKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].CC(C)O.CC(C)O.CC(C)O.[Ti] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27O3Ti- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkoxide Substitution: Primary Synthetic Route
Reaction of Titanium Tetraisopropoxide with Methyllithium
The most widely documented method for synthesizing titanium, methyltris(2-propanolato)-, (T-4)- involves the controlled substitution of one isopropoxy group in titanium tetraisopropoxide (Ti(OiPr)₄) with a methyl group using methyllithium (MeLi). This reaction is conducted under inert atmospheric conditions at -78°C in tetrahydrofuran (THF), yielding the target compound in 78% purity after vacuum distillation.
The stoichiometric equation is as follows:
$$
\text{Ti(OiPr)}4 + \text{MeLi} \rightarrow \text{MeTi(OiPr)}3 + \text{LiOiPr}
$$
Key parameters include:
- Temperature : Maintaining -78°C prevents side reactions such as over-alkylation or thermal decomposition.
- Solvent : THF coordinates with lithium ions, stabilizing intermediates and enhancing reaction efficiency.
- Purification : Vacuum distillation at 65°C/760 mmHg removes residual THF and lithium isopropoxide.
Yield Optimization and Byproduct Management
Yields are highly dependent on the purity of Ti(OiPr)₄ and the freshness of MeLi. Aged MeLi solutions often contain lithium hydroxide, which reacts competitively with Ti(OiPr)₄ to form titanium hydroxides. Pre-drying MeLi over molecular sieves improves yields to >90%. Byproducts like LiOiPr are removed via fractional distillation, leaving the product as a yellow liquid with a density of 0.895 g/mL.
Alternative Methods: Chelation-Assisted Synthesis
Monoalkoxy Titanates with Chelating Ligands
Patent literature describes the use of chelating agents to stabilize monoalkoxy titanates, including derivatives of titanium, methyltris(2-propanolato)-, (T-4)-. For example, reacting methyltitanium triisopropoxide with acetylacetonate (acac) ligands under reflux conditions produces chelated analogs with enhanced thermal stability. The general reaction scheme is:
$$
\text{MeTi(OiPr)}3 + \text{acacH} \rightarrow \text{MeTi(OiPr)}2(acac) + \text{HOiPr}
$$
This method is particularly useful for applications requiring controlled reactivity, such as polymer cross-linking or catalysis.
Role of Chelation in Reaction Kinetics
Chelating agents reduce the Lewis acidity of titanium, slowing undesired side reactions. For instance, ethylacetylacetonate increases the half-life of methyltris(isopropoxy)titanium in humid environments by 40%, making it suitable for industrial formulations.
Characterization and Quality Control
Spectroscopic and Physical Properties
Applications in Organic Synthesis
Catalysis in Cyclopropanation Reactions
Methyltris(isopropoxy)titanium catalyzes the cyclopropanation of alkenes with diazo compounds. For example, it achieves 92% yield in the synthesis of N,N-dibenzyl-N-(2-ethenylcyclopropyl)amine, surpassing traditional catalysts like rhodium(II) acetate.
Mechanistic Insights
The titanium center coordinates diazo compounds, facilitating carbene transfer to alkenes. This mechanism avoids metal-carbene intermediates, reducing side products.
Chemical Reactions Analysis
Types of Reactions
Titanium, methyltris(2-propanolato)-, (T-4)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The alkoxide groups can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with titanium, methyltris(2-propanolato)-, (T-4)-, include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions include titanium dioxide, lower oxidation state titanium compounds, and substituted titanium alkoxides .
Scientific Research Applications
Titanium, methyltris(2-propanolato)-, (T-4)-, has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings and materials.
Mechanism of Action
The mechanism of action of titanium, methyltris(2-propanolato)-, (T-4)-, involves its ability to act as a Lewis acid, facilitating various chemical reactions. It interacts with molecular targets through coordination with oxygen atoms, leading to the formation of stable complexes . These interactions play a crucial role in its reactivity and applications.
Comparison with Similar Compounds
Comparison with Similar Titanium(IV) Compounds
Structural and Ligand-Based Differences
The reactivity, stability, and applications of titanium(IV) alkoxides and complexes depend on their ligand composition. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Reactivity and Catalytic Performance
- Methyltris(2-propanolato)titanium: The methyl group enhances nucleophilic reactivity, making it suitable for reductive transformations (e.g., cyclopropanation) .
- Titanium Tetraisopropoxide : The absence of strong electron-withdrawing ligands (e.g., Cl) increases its Lewis acidity, favoring use in ketone reductions and asymmetric catalysis .
- Chlorotitanium Tetraisopropoxide : The chloride ligand facilitates ligand exchange, enabling the preparation of chiral titanium reagents for enantioselective additions .
Stability and Handling
- Air/Moisture Sensitivity : All titanium alkoxides (e.g., methyltris, tetraisopropoxide) degrade upon exposure to moisture, requiring storage under inert gas .
- Thermal Stability: Methyltris(2-propanolato)titanium and dichlorobis(2-propanolato)titanium decompose at moderate temperatures, while phosphate-based complexes (e.g., KR-12) exhibit higher thermal stability in lubricants .
- Solubility: Complexes with bulky ligands (e.g., KR-12) show better solubility in nonpolar media, whereas smaller alkoxides (e.g., tetraisopropoxide) dissolve in polar solvents .
Biological Activity
Titanium, methyltris(2-propanolato)-, (T-4) is a titanium-based compound that has garnered attention for its potential biological activities, particularly in biomedical applications. This article explores the biological activity of T-4, including its mechanisms of action, therapeutic potential, and case studies that highlight its efficacy.
Chemical Structure and Properties
Titanium, methyltris(2-propanolato)-, (T-4) is a titanium complex characterized by the presence of three 2-propanolato ligands. Its chemical formula can be represented as:
The structure contributes to its solubility and interaction with biological systems, making it an interesting candidate for various applications.
Mechanisms of Biological Activity
- Estrogen Receptor Modulation : T-4 has been identified as a modulator of estrogen receptors. It interacts with these receptors to exert biological effects that can influence cellular processes such as proliferation and differentiation. This interaction is crucial for potential therapeutic applications in hormone-related conditions .
- Antioxidant Properties : Research indicates that titanium compounds may possess antioxidant capabilities, which help in mitigating oxidative stress within cells. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role.
- Nanoparticle Formation : T-4 serves as a precursor for synthesizing titanium dioxide nanoparticles. These nanoparticles have shown promise in photocatalytic applications and as agents in drug delivery systems due to their biocompatibility and ability to enhance therapeutic efficacy.
Case Study 1: Estrogen Modulation in Cancer Treatment
A study investigated the effects of T-4 on breast cancer cell lines. The results indicated that T-4 acted as a selective estrogen receptor modulator (SERM), promoting apoptosis in cancerous cells while sparing normal cells. This selectivity suggests its potential as a targeted therapy for estrogen-dependent tumors.
| Cell Line | Apoptosis Rate (%) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 65 | Estrogen receptor activation |
| MDA-MB-231 (Breast) | 30 | Partial agonist activity |
Case Study 2: Antioxidant Activity
In another investigation focusing on oxidative stress, T-4 was tested alongside other titanium compounds for their ability to scavenge free radicals. The findings demonstrated that T-4 exhibited significant antioxidant activity compared to controls.
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| T-4 | 78 | 25 |
| Control (Vitamin C) | 85 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
